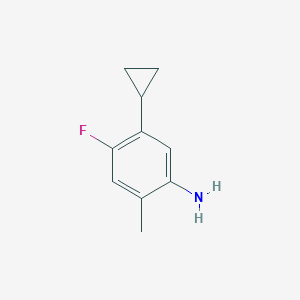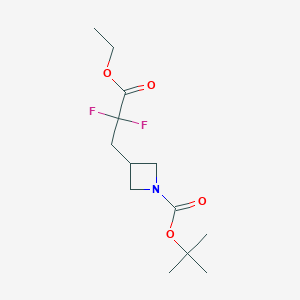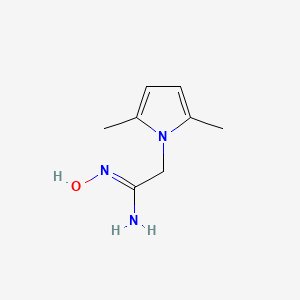
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is a synthetic organic compound that features a pyrrole ring substituted with two methyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide typically involves the condensation of 2,5-dimethylpyrrole with appropriate reagents to introduce the ethanimidamide moiety. One common method involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by treatment with hydroxylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the pyrrole ring.
Scientific Research Applications
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial and antitubercular properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase, thereby inhibiting their activity . This inhibition can disrupt essential biological pathways, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol group instead of ethanimidamide.
2-(3-Methyl-1H-pyrazol-1-yl)ethanol: Contains a pyrazole ring instead of a pyrrole ring.
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Features a triazole ring.
Uniqueness
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern and the presence of the ethanimidamide group
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H13N3O/c1-6-3-4-7(2)11(6)5-8(9)10-12/h3-4,12H,5H2,1-2H3,(H2,9,10) |
InChI Key |
LIHWJOHJBHKRRR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C/C(=N/O)/N)C |
Canonical SMILES |
CC1=CC=C(N1CC(=NO)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
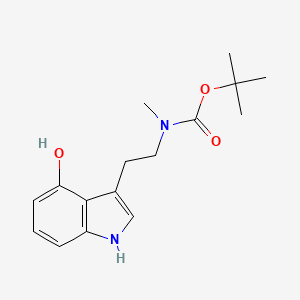
amine hydrochloride](/img/structure/B15297156.png)
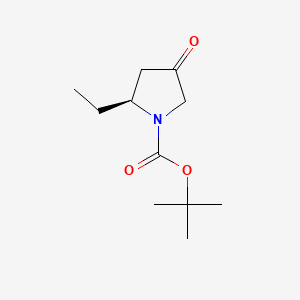
![Tert-butyl {2-[5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl]ethyl}carbamate](/img/structure/B15297167.png)
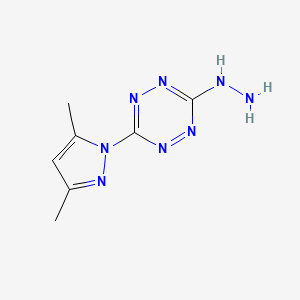
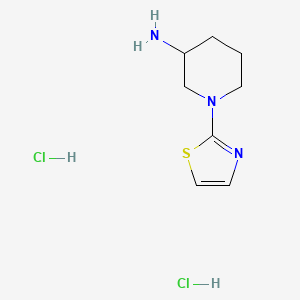
![3-[(Difluoromethoxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B15297184.png)
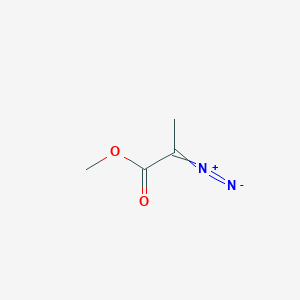
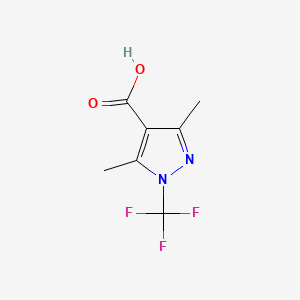
![{6-Oxa-2-azaspiro[4.5]decan-7-yl}methanol hydrochloride](/img/structure/B15297220.png)

